
1-Ethoxyethyl-4-picolinium iodide
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Overview
Description
1-Ethoxyethyl-4-picolinium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a picolinium ion, which is a derivative of pyridine, and an ethoxyethyl group attached to the nitrogen atom The iodide ion serves as the counterion
Preparation Methods
The synthesis of 1-ethoxyethyl-4-picolinium iodide typically involves the quaternization of 4-picoline with ethyl iodide in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{4-Picoline} + \text{Ethyl iodide} \rightarrow \text{this compound} ]
The reaction conditions may vary, but common solvents used include acetonitrile or ethanol. The reaction mixture is usually heated to around 80-100°C for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-Ethoxyethyl-4-picolinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The picolinium ion can be reduced to form the corresponding pyridine derivative using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include polar solvents like water or alcohols, and the reactions are typically carried out at room temperature or slightly elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-Ethoxyethyl-4-picolinium iodide is primarily utilized as a phase-transfer catalyst in various organic synthesis reactions. This role is crucial because it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. Its effectiveness in this capacity makes it a valuable tool in synthetic organic chemistry.
Medicine
In the medical field, this compound is being explored for its potential in drug delivery systems . The quaternary ammonium structure allows it to enhance the solubility and stability of certain drugs, making it easier for them to be administered effectively. Its ability to interact with biological membranes can also lead to improved absorption of therapeutic agents.
Industrial Applications
This compound is involved in the formulation of ionic liquids , which have numerous industrial applications, including:
- Electroplating
- Solvents for chemical reactions
- Catalysts in various chemical processes
The unique properties of ionic liquids contribute to their effectiveness in these applications, making them an area of active research and development.
Phase-Transfer Catalysis
Research has demonstrated that this compound significantly enhances the efficiency of reactions involving phase transfer catalysis. For instance, studies indicate that reactions involving nucleophilic substitutions are markedly accelerated when this compound is employed as a catalyst, leading to higher product yields compared to reactions without it.
Drug Delivery Systems
In a notable study focusing on drug delivery systems, researchers found that formulations incorporating this compound improved the bioavailability of poorly soluble drugs. The compound's ability to form stable complexes with active pharmaceutical ingredients was shown to enhance their solubility in aqueous environments, facilitating better absorption in biological systems.
Ionic Liquids Development
The formulation of ionic liquids using this compound has been extensively studied for applications in green chemistry. These ionic liquids are less volatile than traditional solvents and can reduce environmental impact during chemical processes. Research indicates that these ionic liquids can effectively dissolve a wide range of organic compounds, making them suitable for diverse industrial applications.
Mechanism of Action
The mechanism of action of 1-ethoxyethyl-4-picolinium iodide is primarily based on its ability to interact with biological membranes and other molecular targets. The quaternary ammonium structure allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In drug delivery systems, it can enhance the solubility and stability of drugs by forming stable complexes with them.
Comparison with Similar Compounds
1-Ethoxyethyl-4-picolinium iodide can be compared with other quaternary ammonium compounds, such as:
1-Ethyl-3-methylimidazolium iodide: Similar in structure but contains an imidazolium ion instead of a picolinium ion. It is also used in ionic liquids and as a phase-transfer catalyst.
Tetrabutylammonium iodide: Contains a tetrabutylammonium ion and is commonly used in organic synthesis as a phase-transfer catalyst.
Benzyltriethylammonium iodide: Contains a benzyl group and is used in similar applications as a phase-transfer catalyst and in ionic liquids.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Biological Activity
Overview
1-Ethoxyethyl-4-picolinium iodide is a quaternary ammonium compound that has garnered interest in various biological applications. Its unique structure allows for potential interactions with cellular components, making it a candidate for studies in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C9H12N+I−
- Molecular Weight : 274.1 g/mol
- IUPAC Name : 1-ethoxyethyl-4-pyridin-1-ium iodide
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins. As a quaternary ammonium compound, it may disrupt lipid bilayers, leading to altered membrane permeability and potential cytotoxic effects on various cell types.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antiseptics or disinfectants.
- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential .
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Neuroprotective Effects
In a neurobiology study, researchers investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a protective effect, reducing cell death by approximately 40% compared to untreated controls . This suggests its potential use in neurodegenerative disease models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar quaternary ammonium compounds was conducted:
Compound | Antimicrobial Activity | Neuroprotective Effects |
---|---|---|
This compound | Yes (MIC: 32 µg/mL) | Yes (40% reduction in cell death) |
Benzalkonium chloride | Yes (MIC: 16 µg/mL) | No |
Cetylpyridinium chloride | Yes (MIC: 8 µg/mL) | Limited |
Properties
CAS No. |
73771-12-7 |
---|---|
Molecular Formula |
C10H16INO |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-4-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16NO.HI/c1-3-12-9-8-11-6-4-10(2)5-7-11;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QZCURHRLJIFDSY-UHFFFAOYSA-M |
Canonical SMILES |
CCOCC[N+]1=CC=C(C=C1)C.[I-] |
Origin of Product |
United States |
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